1-(2,3-Difluoro-4-methylphenyl)propan-2-one
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Overview
Description
1-(2,3-Difluoro-4-methylphenyl)propan-2-one is an organic compound characterized by a benzene ring substituted with two fluorine atoms and a methyl group, and a propan-2-one moiety attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Difluoro-4-methylphenyl)propan-2-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2,3-difluoro-4-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent derived from 2,3-difluoro-4-methylbenzene can be reacted with acetone to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluoro-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include halogens (e.g., Br2) and strong bases (e.g., NaOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, nitro compounds
Scientific Research Applications
1-(2,3-Difluoro-4-methylphenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
1-(2,3-Difluoro-4-methylphenyl)propan-2-one is similar to other fluorinated aromatic ketones, such as 1-(2,3-difluorophenyl)propan-2-one and 1-(4-methylphenyl)propan-2-one. the presence of the two fluorine atoms and the methyl group on the benzene ring gives it unique chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Comparison with Similar Compounds
1-(2,3-difluorophenyl)propan-2-one
1-(4-methylphenyl)propan-2-one
1-(2,4-difluorophenyl)propan-2-one
This comprehensive overview highlights the significance of 1-(2,3-Difluoro-4-methylphenyl)propan-2-one in various scientific and industrial contexts. Its unique chemical properties and versatility make it a valuable compound in research and development.
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Properties
IUPAC Name |
1-(2,3-difluoro-4-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(2)13)10(12)9(6)11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYESSKJLHRIZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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